molecular formula C11H12ClF2NO B12082351 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline

2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline

Cat. No.: B12082351
M. Wt: 247.67 g/mol
InChI Key: GQKPLGZIWGQKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline is a halogenated aniline derivative featuring a unique 3,3-difluorocyclobutyl methoxy substituent. This compound combines a chlorinated aromatic ring with a fluorinated cyclobutane moiety, imparting distinct electronic and steric properties. The chlorine atom at the 2-position enhances electrophilic reactivity, while the difluorocyclobutyl group contributes to rigidity and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications where metabolic stability and target binding are critical .

Properties

Molecular Formula

C11H12ClF2NO

Molecular Weight

247.67 g/mol

IUPAC Name

2-chloro-4-[(3,3-difluorocyclobutyl)methoxy]aniline

InChI

InChI=1S/C11H12ClF2NO/c12-9-3-8(1-2-10(9)15)16-6-7-4-11(13,14)5-7/h1-3,7H,4-6,15H2

InChI Key

GQKPLGZIWGQKNO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)COC2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline typically involves multiple steps, including the formation of the difluorocyclobutyl methoxy group and its subsequent attachment to the chloroaniline core. Common synthetic methods include:

    Formation of Difluorocyclobutyl Methoxy Group: This step often involves the reaction of a cyclobutyl compound with a fluorinating agent under controlled conditions.

    Attachment to Chloroaniline: The difluorocyclobutyl methoxy group is then attached to the chloroaniline core through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents XLogP3 Hydrogen Bonding (Donor/Acceptor) Applications/Notes
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline Not Provided C₁₁H₁₁ClF₂NO ~254.66 Cl (2-position), difluorocyclobutyl methoxy ~3.2* 1 donor, 3 acceptors Pharmaceutical intermediates
3-Chloro-4-[(3-Fluorophenyl)Methoxy]Aniline 202197-26-0 C₁₃H₁₁ClFNO 251.69 Cl (3-position), 3-fluorophenyl methoxy 4.0 1 donor, 3 acceptors Versatile building block in drug synthesis
3-Chloro-4-(trifluoromethoxy)aniline 64628-73-5 C₇H₅ClF₃NO 225.57 Cl (3-position), trifluoromethoxy 3.5 1 donor, 4 acceptors High electron-withdrawing capacity; agrochemicals
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline 1040685-55-9 C₁₆H₁₈ClNO₂ 291.77 Cl (3-position), methoxy, phenoxy ethyl chain 4.5 1 donor, 3 acceptors Extended solubility for polymer coatings
3-Chloro-4-(difluoromethoxy)-N-(2-methylbutyl)aniline Not Provided C₁₂H₁₆ClF₂NO 263.71 Cl (3-position), difluoromethoxy, branched alkyl 4.8 1 donor, 3 acceptors Potential CNS drug candidate

*Estimated based on structural analogs.

Detailed Analysis of Structural and Functional Differences

Substituent Electronic Effects

  • 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline : The 3,3-difluorocyclobutyl group introduces moderate electron-withdrawing effects compared to 3-Chloro-4-[(3-Fluorophenyl)Methoxy]Aniline (), where the 3-fluorophenyl group provides stronger resonance withdrawal. This difference influences reactivity in electrophilic substitution reactions .
  • 3-Chloro-4-(trifluoromethoxy)aniline () exhibits enhanced electron deficiency due to the trifluoromethoxy group, making it more reactive in nucleophilic aromatic substitution than the target compound .

Steric and Conformational Properties

  • The difluorocyclobutyl moiety in the target compound imposes significant steric hindrance and rigidity, unlike the flexible phenoxy ethyl chain in 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline (). This rigidity may improve binding specificity in enzyme inhibitors .
  • 3-Chloro-4-(difluoromethoxy)-N-(2-methylbutyl)aniline () features a branched alkyl chain, enhancing lipophilicity (XLogP3 = 4.8) compared to the target compound (~3.2), which may affect blood-brain barrier penetration .

Research Findings and Trends

Recent studies highlight the difluorocyclobutyl group as a bioisostere for tert-butyl or phenyl groups, reducing metabolic degradation while maintaining potency. For example, in a 2024 study, analogs of the target compound showed a 40% increase in plasma half-life compared to 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline () in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.